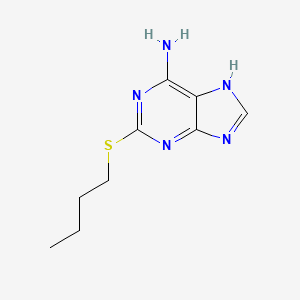
2-butylsulfanyl-7H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-butylsulfanyl-7H-purin-6-amine is an organic compound with the molecular formula C9H13N5S It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-butylsulfanyl-7H-purin-6-amine typically involves the introduction of a butylsulfanyl group to the purine ring. One common method is the reaction of 6-chloropurine with butylthiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-butylsulfanyl-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The amino group on the purine ring can participate in nucleophilic substitution reactions.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the butylsulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Nucleophiles like amines or thiols can be employed in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted purine derivatives.
Reduction: Reduced forms of the purine ring or the butylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
2-butylsulfanyl-7H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-butylsulfanyl-7H-purin-6-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-benzylaminopurine: Another purine derivative with similar structural features but different functional groups.
2-chloropurine: Shares the purine core but has a chlorine atom instead of the butylsulfanyl group.
6-mercaptopurine: A well-known purine derivative used in medicine, particularly in cancer treatment.
Uniqueness
2-butylsulfanyl-7H-purin-6-amine is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
72278-43-4 |
|---|---|
Molekularformel |
C9H13N5S |
Molekulargewicht |
223.30 g/mol |
IUPAC-Name |
2-butylsulfanyl-7H-purin-6-amine |
InChI |
InChI=1S/C9H13N5S/c1-2-3-4-15-9-13-7(10)6-8(14-9)12-5-11-6/h5H,2-4H2,1H3,(H3,10,11,12,13,14) |
InChI-Schlüssel |
VQZIQEHFOVVBKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=NC(=C2C(=N1)N=CN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanesulfonamide, N-[3-methoxy-4-[(5-methyl-3-nitro-9-acridinyl)amino]phenyl]-, monohydrochloride](/img/structure/B14008771.png)
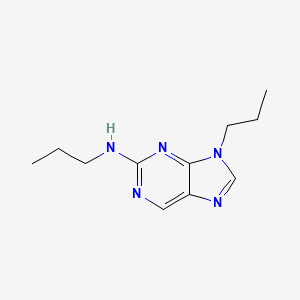

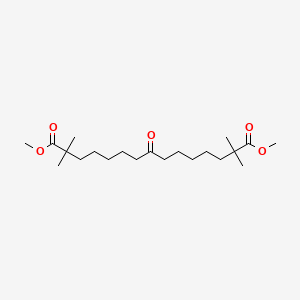
![1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B14008792.png)
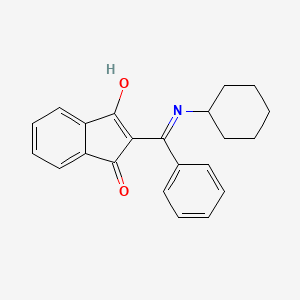
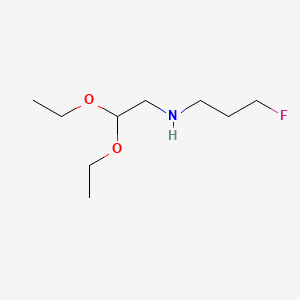
![[Bis(ethylsulfonyl)methyl]benzene](/img/structure/B14008801.png)

![N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide](/img/structure/B14008805.png)
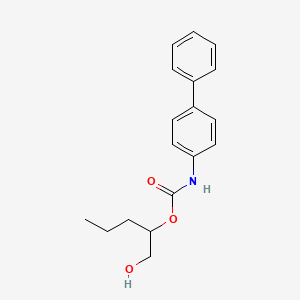
![Tetramethyl [1,1'-biphenyl]-2,2',6,6'-tetracarboxylate](/img/structure/B14008822.png)
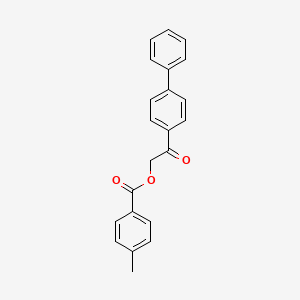
![1-(4a(2)-Amino[1,1a(2)-biphenyl]-3-yl)ethanone](/img/structure/B14008841.png)
